An In-depth Technical Guide to Methylcodeine: Chemical Structure and Properties
An In-depth Technical Guide to Methylcodeine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of methylcodeine. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key concepts.
Chemical Identity and Structure
Methylcodeine, systematically known as (5α,6α)-7,8-didehydro-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan, is a semi-synthetic derivative of codeine.[1] It is structurally characterized by the methylation of the hydroxyl group at the C-6 position of the codeine molecule.
The fundamental chemical identifiers for methylcodeine are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline[2] |
| CAS Number | 2859-16-7[1] |
| Molecular Formula | C₁₉H₂₃NO₃[1] |
| Molecular Weight | 313.39 g/mol [1] |
| SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC[1] |
| InChI Key | HGPQAWTZLJXCTC-SSTWWWIQSA-N |
| InChI | InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13+,15-,18-,19-/m0/s1[2] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its formulation and delivery. The table below presents the available quantitative data for methylcodeine.
| Property | Value | Reference |
| Physical Description | Solid, Neat | [3][4] |
| Melting Point | 140-141 °C | [3][5] |
| Boiling Point | 439.4 °C at 760 mmHg | [5] |
| Flash Point | 129.8 °C | [5] |
| Vapor Pressure | 6.39E-08 mmHg at 25°C | [5] |
| LogP | 2.0931 | [5] |
| pKa | 8.2 (of the parent compound, codeine) |
Pharmacology
Methylcodeine is classified as an opioid analgesic.[1] Its pharmacological profile is distinct from its parent compound, codeine, primarily because it is a direct agonist at opioid receptors, whereas codeine acts as a prodrug that requires metabolic conversion to morphine for its primary analgesic effects.[6][7]
Mechanism of Action
Methylcodeine exerts its effects by acting as an agonist at opioid receptors, with a presumed primary affinity for the mu-opioid receptor (MOR), similar to other morphinan (B1239233) derivatives. The binding of methylcodeine to these G-protein coupled receptors in the central nervous system is expected to initiate a signaling cascade that leads to the modulation of nociceptive pathways, resulting in analgesia.
Pharmacodynamics
While specific quantitative pharmacodynamic data for methylcodeine is sparse in publicly available literature, the activity of related compounds provides valuable context. For instance, codeine exhibits a relatively low affinity for the mu-opioid receptor (Ki > 100 nM).[8][9] Modifications at the C-6 position of the morphinan scaffold are known to significantly influence receptor affinity and efficacy. For example, the acetylation of codeine at the 6-position to form 6-acetylcodeine results in a potent mu-opioid agonist.[10] It is therefore anticipated that 6-O-methylation will also modulate the receptor interaction profile.
Pharmacokinetics
The metabolism of methylcodeine is expected to differ significantly from that of codeine. The methylation of the 6-hydroxyl group prevents the formation of codeine-6-glucuronide, a major metabolite of codeine.[11] It is hypothesized that methylcodeine undergoes oxidative metabolism.[1] One source suggests it may be a prodrug that is converted to morphine via liver enzymes, though this is contrasted by other sources stating it is a direct agonist.[1][6] The precise metabolic pathways, including the specific cytochrome P450 isozymes involved, and the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of methylcodeine require further investigation.
Experimental Protocols
Synthesis of Methylcodeine
Methylcodeine can be synthesized from codeine. One reported method involves the methylation of the 6-hydroxyl group of codeine. A general approach for the synthesis of thebaine from codeine utilizes the formation of a codeine-6-methyl ether intermediate.[12]
Protocol for the Formation of Thebaine from Codeine (involving a Methylcodeine intermediate):
-
Enolate Formation: A solution of codeinone (B1234495) (the oxidized form of codeine) is treated with a strong base, such as potassium tert-butoxide (t-BuOK), to form the corresponding enolate.
-
Methylation: The enolate is then reacted with a methylating agent, such as dimethyl sulfate (B86663) (Me₂SO₄), to yield the methyl dienol ether, which is a derivative of thebaine.[12]
To specifically isolate 6-O-methylcodeine, the starting material would be codeine, and the reaction conditions would need to be controlled to favor methylation of the 6-hydroxyl group.
Synthesis pathway from codeine to a thebaine derivative, involving a methylcodeine-like intermediate.
Purification
Purification of morphinan alkaloids typically involves acid-base extraction and crystallization.
General Purification Protocol:
-
The crude reaction mixture is dissolved in an organic solvent (e.g., chloroform).
-
The organic solution is extracted with an aqueous acid, which protonates the basic nitrogen of the methylcodeine, transferring it to the aqueous phase.
-
The aqueous phase is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the methylcodeine, causing it to precipitate.
-
The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Methods
The characterization and quantification of methylcodeine can be achieved using standard analytical techniques employed for opioids.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed, either in isocratic or gradient elution mode.[13]
-
Detection: UV detection at a wavelength where the chromophore of the morphinan structure absorbs is suitable.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Due to the presence of the hydroxyl group in related compounds, derivatization (e.g., with propionic anhydride) is often performed to improve chromatographic properties.[14] For methylcodeine, derivatization may not be necessary but can enhance sensitivity.
-
Column: A non-polar capillary column, such as one with a phenylmethylsiloxane stationary phase, is appropriate.
-
Ionization: Electron impact (EI) ionization is typically used.
-
Fragmentation: The mass spectrum of methylcodeine will show a characteristic fragmentation pattern, with a molecular ion peak at m/z 313.[3]
General experimental workflow for the purification and analysis of methylcodeine.
Signaling Pathways
As a mu-opioid receptor agonist, methylcodeine is expected to activate the canonical Gαi/o signaling pathway.
Canonical signaling pathway of a mu-opioid receptor agonist like methylcodeine.
Conclusion
Methylcodeine is a structurally defined semi-synthetic opioid with distinct properties from its parent compound, codeine. While its fundamental chemical characteristics are well-documented, a comprehensive understanding of its pharmacodynamic and pharmacokinetic profile requires further dedicated research. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of methylcodeine, which will be essential for future investigations into its potential as a therapeutic agent. This guide serves as a valuable resource for scientists and researchers in the field of opioid pharmacology and drug development.
References
- 1. 6-O-Methyl codeine | 2859-16-7 | FM25480 | Biosynth [biosynth.com]
- 2. 6-O-Methyl Codeine | TRC-M294500-100MG | LGC Standards [lgcstandards.com]
- 3. 6-O-Methylcodeine | C19H23NO3 | CID 628577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-O-Methyl Codeine | CymitQuimica [cymitquimica.com]
- 5. 6-O-Methyl Codeine | 2859-16-7-Molbase [molbase.com]
- 6. Methylcodeine for Research [benchchem.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. Codeine and 6-Acetylcodeine Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
